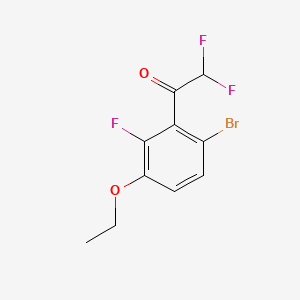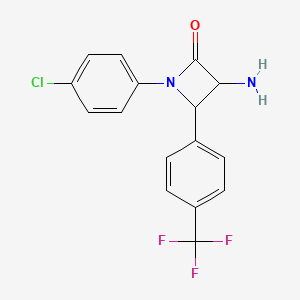![molecular formula C26H32N6O6S B14772515 2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a methoxynaphthalene moiety linked to a guanidine group, with sulfuric acid as a counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxynaphthalen-1-yl)methyl]guanidine typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with guanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required standards for industrial applications .
化学反应分析
Types of Reactions
2-[(4-methoxynaphthalen-1-yl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a more saturated compound. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
2-[(4-methoxynaphthalen-1-yl)methyl]guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(4-methoxynaphthalen-1-yl)methyl]guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: Shares a similar methoxynaphthalene moiety but differs in its overall structure and functional groups.
4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: Contains a methoxynaphthalene group and is studied for its anticancer properties.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
属性
分子式 |
C26H32N6O6S |
|---|---|
分子量 |
556.6 g/mol |
IUPAC 名称 |
2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C13H15N3O.H2O4S/c2*1-17-12-7-6-9(8-16-13(14)15)10-4-2-3-5-11(10)12;1-5(2,3)4/h2*2-7H,8H2,1H3,(H4,14,15,16);(H2,1,2,3,4) |
InChI 键 |
YPVSCKJBWXIINU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)CN=C(N)N.COC1=CC=C(C2=CC=CC=C21)CN=C(N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
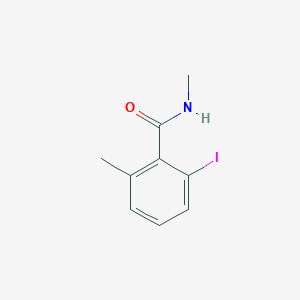
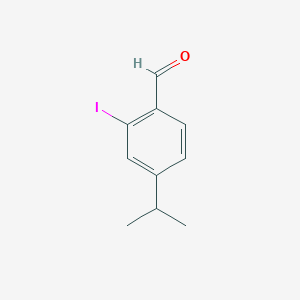
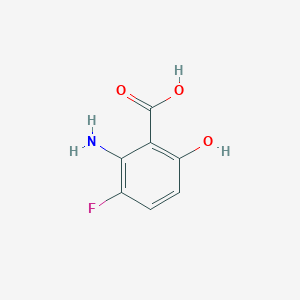
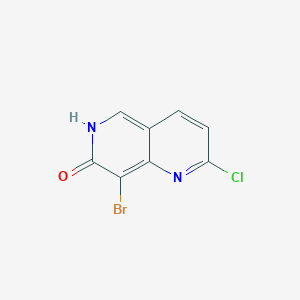


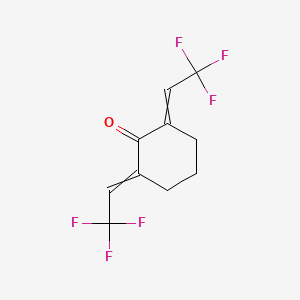
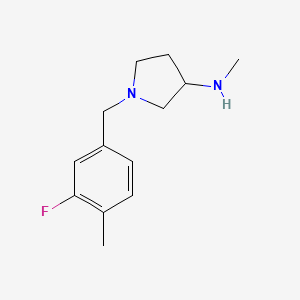
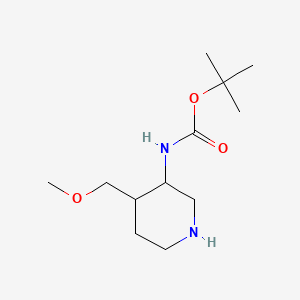
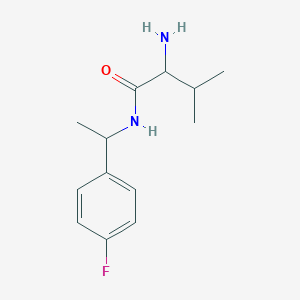
![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
